Product packaging for n-Benzyl-3-bromopropanamide(Cat. No.:CAS No. 1665-47-0)

n-Benzyl-3-bromopropanamide

Cat. No.: B178336
CAS No.: 1665-47-0
M. Wt: 242.11 g/mol
InChI Key: HDBRGLDGUIIZAW-UHFFFAOYSA-N
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Description

N-Benzyl-3-bromopropanamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO B178336 n-Benzyl-3-bromopropanamide CAS No. 1665-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1665-47-0

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-benzyl-3-bromopropanamide

InChI

InChI=1S/C10H12BrNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI Key

HDBRGLDGUIIZAW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)CCBr

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCBr

Other CAS No.

1665-47-0

Synonyms

N-BENZYL-3-BROMOPROPANAMIDE

Origin of Product

United States

Strategic Positioning of N Benzyl 3 Bromopropanamide As a Key Chemical Intermediate

N-Benzyl-3-bromopropanamide's utility as a chemical intermediate stems from the distinct reactivity of its functional groups. The bromine atom at the 3-position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position. Simultaneously, the N-benzyl amide moiety is relatively robust and can be carried through several synthetic steps without modification, or it can be cleaved under specific conditions to reveal a primary amine.

This dual functionality makes this compound a valuable precursor for the synthesis of a range of organic molecules. For instance, it can be used in the synthesis of substituted propanamides, which are scaffolds found in various biologically active compounds. The reaction of this compound with different amines, such as methallylamine, leads to the formation of N-substituted propanamide derivatives. prepchem.com

The general synthetic route to N-benzylamides often involves the reaction of a carboxylic acid or its derivative with benzylamine (B48309). walisongo.ac.id In the case of this compound, this would typically involve the reaction of 3-bromopropionyl chloride with benzylamine. prepchem.com This straightforward synthesis, combined with its reactivity, positions it as a readily accessible and versatile intermediate for organic chemists.

Contextualization Within Halogenated Amide Chemistry Research

Direct Amidation Strategies

Direct amidation stands as a primary and efficient pathway for the synthesis of this compound. This approach involves the formation of an amide bond directly from a carboxylic acid derivative and an amine.

Condensation of Benzylamine (B48309) with 3-Bromopropionyl Chloride

The most common method for synthesizing this compound is the condensation reaction between benzylamine and 3-bromopropionyl chloride. google.comresearchgate.net In this reaction, the nucleophilic amino group of benzylamine attacks the electrophilic carbonyl carbon of 3-bromopropionyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the amide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. google.com

A general procedure involves adding 3-bromopropionyl chloride dropwise to a stirred solution of benzylamine and a base in a suitable solvent at a controlled temperature, often starting at 0°C and then allowing it to warm to room temperature. nih.govrsc.org

Influence of Catalyst Systems (e.g., 4-(Dimethylamino)pyridine (DMAP)) on Reaction Efficiency and Yield Optimization

While the direct condensation is often efficient, certain catalysts can be employed to enhance reaction rates and yields, particularly in cases with less reactive substrates or sterically hindered components. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. highfine.com Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the amine compared to the original acyl chloride. The use of a DMAP/triethylamine system has been shown to improve product yields and shorten reaction times in related acylation reactions. highfine.com In some syntheses, DMAP is used in conjunction with a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDAC) for esterification reactions, a process analogous to amidation. unimi.it

Impact of Solvent Systems on Reaction Outcome

The choice of solvent is critical in the synthesis of this compound as it can significantly influence reaction rates, yields, and the solubility of reactants and products. Commonly used solvents include:

Dichloromethane (DCM): A versatile and widely used solvent due to its inertness and ability to dissolve a broad range of organic compounds. nih.govrsc.org It is often the solvent of choice for reactions involving acyl chlorides at low temperatures. nih.govrsc.org

Anhydrous Tetrahydrofuran (THF): Another popular aprotic solvent that is effective for many organic reactions. google.com

Dimethylformamide (DMF): A polar aprotic solvent that can be particularly useful for reactions involving salts or for increasing the reaction temperature. prepchem.comprepchem.com For instance, the reaction of this compound with methallylamine is conducted in refluxing DMF. prepchem.com

Acetonitrile: This solvent is used in subsequent reactions involving N-substituted-3-bromopropanamides. ajol.info

The selection of the solvent often depends on the specific base used and the desired reaction temperature.

Role of Basic Conditions in Mitigating Side Reactions and pH Control

The use of a base is essential in the reaction between benzylamine and 3-bromopropionyl chloride to neutralize the hydrochloric acid formed during the reaction. This prevents the protonation of the benzylamine, which would render it non-nucleophilic and halt the reaction. Common bases employed include:

Triethylamine (Et3N): A tertiary amine that is a strong enough base to act as an acid scavenger without competing as a nucleophile. google.commdpi.com

Sodium Bicarbonate (NaHCO3) and Sodium Carbonate (Na2CO3): Inorganic bases that are effective and can be easily removed during the workup process by washing with water. ajol.infomdpi.com In some procedures, a 10% solution of sodium carbonate is used to maintain a pH of 9-10. ajol.info

Potassium Carbonate (K2CO3): Another common inorganic base used in these types of reactions. nih.govmdpi.com

Proper pH control is crucial to maximize the yield of the desired amide and minimize the formation of byproducts.

Optimization of Temperature and Reaction Duration for Preparative Scale Synthesis

Optimizing temperature and reaction time is key to achieving high yields and purity on a preparative scale.

ParameterConditionReactantsSolventOutcomeReference
Temperature 0°C to Room TemperatureBenzylamine, 3-Bromopropionyl ChlorideDichloromethaneThe reaction is often initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature. nih.govrsc.org
Duration 3 hoursBenzylamine, 3-Chloropropionyl ChlorideDichloromethaneA 3-hour reaction time at room temperature was found to be sufficient for the completion of a similar reaction. rsc.org
Duration 3-4 hoursSubstituted Amines, 3-Bromopropionyl ChlorideWater/Na2CO3Vigorous stirring for 3-4 hours at room temperature is reported for the synthesis of various N-substituted-3-bromopropanamides. ajol.info
Temperature RefluxThis compound, MethallylamineDimethylformamideFor subsequent reactions, heating under reflux may be necessary to drive the reaction to completion. prepchem.com

Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. ajol.info

Purification Techniques for Isolated Compounds

After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and the base. The most common purification methods are:

Column Chromatography: This is a highly effective technique for separating the desired product from impurities based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel). rsc.orgamazonaws.comrsc.org A mixture of solvents, such as ethyl acetate (B1210297) and hexane, is often used as the mobile phase. rsc.org

Recrystallization: This technique is used to purify solid compounds. researchgate.net The crude product is dissolved in a hot solvent in which it has high solubility, and then the solution is cooled, causing the pure compound to crystallize out while impurities remain in the solution. researchgate.net Ethanol is a solvent that has been used for the recrystallization of the related N-benzyl-3-chloropropanamide. rsc.org

The choice between these methods depends on the physical properties of the product and the nature of the impurities. researchgate.net In some cases, a simple wash with water and drying is sufficient to obtain a product of adequate purity for subsequent steps. prepchem.com

Indirect Synthetic Pathways and Precursor Utilization

Indirect synthetic routes are commonly employed for the preparation of this compound and related structures. These pathways focus on the synthesis of key precursors, such as N-substituted-3-bromopropanamides and α-haloamides, which serve as versatile intermediates for further chemical transformations.

Preparation of Related N-Alkyl/Aralkyl/Aryl-3-bromopropanamide Electrophiles

A general and widely used method for the synthesis of N-alkyl, N-aralkyl, and N-aryl-3-bromopropanamides involves the acylation of a primary or secondary amine with 3-bromopropionyl chloride. nih.govresearchgate.net This reaction is typically carried out in a basic aqueous medium, with the pH maintained between 9 and 11 using a base such as sodium carbonate. nih.govresearchgate.net The amine nucleophilically attacks the carbonyl carbon of the acid chloride, leading to the formation of the corresponding amide.

The reaction is generally vigorous and proceeds to completion within a relatively short period of vigorous stirring. nih.gov The product, which is often a solid, can be isolated by simple filtration. researchgate.net In cases where the product is a liquid, it can be obtained through solvent extraction. nih.gov The progress of the reaction is conveniently monitored by thin-layer chromatography (TLC). nih.govresearchgate.net This method has been successfully applied to a wide range of alkyl, aralkyl, and aryl amines to produce a library of N-substituted-3-bromopropanamide electrophiles. nih.govacs.orgorganic-chemistry.org

For instance, a series of N-alkyl/aralkyl/aryl-3-bromopropanamides were synthesized by reacting various amines with 3-bromopropionyl chloride in a basic aqueous solution. nih.gov This approach highlights the versatility and broad applicability of this synthetic strategy for creating a diverse set of electrophilic building blocks. The resulting N-substituted-3-bromopropanamides are valuable intermediates in the synthesis of more complex molecules, such as heterocyclic compounds with potential biological activity. nih.govsioc-journal.cn

Table 1: Synthesis of N-Substituted-3-bromopropanamides

Amine Reactant (4a-q)ReagentBaseSolventProduct (6a-q)
Alkyl/Aralkyl/Aryl amines3-Bromopropionyl chloride (5)Sodium carbonate (5% aq. soln.)WaterN-Alkyl/Aralkyl/Aryl-3-bromopropanamides

This table is based on the general procedure described in the cited literature. nih.gov

Approaches to the Synthesis of α-Haloamides as Analogous Building Blocks

α-Haloamides are another important class of electrophilic building blocks that share structural similarities with this compound and are utilized in a variety of synthetic transformations. The synthesis of α-haloamides can be achieved through several methods.

The most traditional approach involves the substitution reaction at the carbonyl group of an α-haloacetyl halide or ester with a nucleophilic amine. nih.gov More contemporary methods have also been developed. For example, the amidation of aldehydes with an α-reducible center can be catalyzed by N-heterocyclic carbenes (NHCs) in the presence of a co-catalyst like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). nih.gov Another approach involves the homologation of isocyanates with lithium carbenoids to furnish α-halo- and α,α-dihaloacetamides. researchgate.net A tandem oxidation/halogenation of ynamides mediated by zinc halide has also been reported as a practical route to α-haloamides. sioc-journal.cn

These α-haloamides are versatile intermediates. For instance, they can undergo nucleophilic substitution at the α-carbon, making them useful for creating new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. nih.gov They are also employed in carbon-carbon cross-coupling reactions and radical-mediated transformations to construct various cyclic compounds. nih.gov The reactivity of α-haloamides makes them valuable precursors for synthesizing biologically active molecules and pharmaceuticals. nih.gov

Exploration of Stereoselective Synthetic Methodologies, including Dynamic Kinetic Resolution

The synthesis of chiral, non-racemic α-haloamides is of significant interest for the preparation of enantiomerically pure compounds. Several stereoselective strategies have been developed to achieve this.

One approach is the use of chiral auxiliaries. For example, α-bromoamides incorporating Oppolzer's camphorsultam as a chiral auxiliary can undergo bromide anion-promoted epimerization, allowing for the control of the diastereomeric population. nih.gov Crystallization-induced dynamic resolution (CIDR) has also been employed for α-bromoacyl imidazolidinones, where tetrabutylammonium (B224687) bromide facilitates the epimerization of the halogenated stereocenter. nih.gov

Enzymatic methods offer another powerful tool for stereoselective synthesis. Haloalkane dehalogenases have been used for the kinetic resolution of racemic α-bromoamides, where the (R)-enantiomer is preferentially converted to the corresponding (S)-α-hydroxyamide. nih.gov

Dynamic Kinetic Resolution (DKR) is a particularly efficient strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This process combines rapid racemization of the starting material with a stereoselective reaction. princeton.edudntb.gov.ua In the context of α-haloamides, DKR has been successfully applied to the asymmetric synthesis of peptide analogs. nih.govdntb.gov.ua The process often involves a reagent couple, such as tetrabutylammonium iodide (TBAI) and a base like diisopropylethylamine (DIEA), to facilitate the rapid epimerization of the α-halo carbon center, while a chiral nucleophile or catalyst promotes the selective reaction of one enantiomer. nih.gov

More recently, photoenzymatic methods have emerged for the asymmetric synthesis of α-chloroamides. An engineered flavin-dependent "ene"-reductase can catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. nih.gov This method relies on the enzyme's ability to control the stereochemistry of the radical addition to the alkene. nih.gov

Table 2: Stereoselective Synthetic Strategies for α-Haloamides

MethodologyKey PrincipleExample/Application
Chiral Auxiliaries Covalent attachment of a chiral molecule to control stereochemistry.Oppolzer's camphorsultam for diastereoselective reactions. nih.gov
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer.Kinetic resolution of racemic α-bromoamides using haloalkane dehalogenases. nih.gov
Dynamic Kinetic Resolution (DKR) Combination of in situ racemization and kinetic resolution.Asymmetric synthesis of di- and tripeptide analogues from α-bromoamides. nih.govdntb.gov.ua
Photoenzymatic Catalysis Light-induced enzymatic reaction to control stereoselectivity.Enantioselective synthesis of α-chloroamides from dichloroamides and alkenes. nih.gov

Reactivity Profiles and Mechanistic Elucidation of N Benzyl 3 Bromopropanamide Transformations

Nucleophilic Substitution at the Bromine-Bearing Carbon Center

N-Benzyl-3-bromopropanamide possesses a reactive site at the carbon atom bonded to the bromine. This electrophilic carbon is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. The benzyl (B1604629) group's presence can influence the reaction mechanism, potentially favoring either S(_N)1 or S(_N)2 pathways depending on the reaction conditions and the nature of the nucleophile. khanacademy.org

The reaction of this compound with nucleophiles like hydroxide (B78521) ions (OH) results in the substitution of the bromine atom. In a typical S(_N)2 reaction, the hydroxide ion directly attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. The reaction with hydroxide would yield N-benzyl-3-hydroxypropanamide. Other nucleophiles, such as amines, alkoxides, and cyanides, can also participate in similar displacement reactions, yielding a variety of substituted products. The general scheme for this reaction is as follows:

General Reaction Scheme:

this compound + Nucleophile → N-Benzyl-3-(nucleophile)propanamide + Bromide ion

The reactivity of the benzylic position is a key consideration. While primary alkyl halides typically favor S(_N)2 reactions, the proximity of the benzene (B151609) ring in this compound can stabilize a potential carbocation intermediate, making an S(_N)1 pathway also plausible under certain conditions, such as in the presence of a polar, protic solvent. khanacademy.org

The facility of the nucleophilic substitution reaction at the bromine-bearing carbon is significantly influenced by the nature of the leaving group. Bromide is considered a good leaving group because it is the conjugate base of a strong acid (HBr), making it stable once it has departed.

Kinetics: The rate of a nucleophilic substitution reaction is dependent on the concentration of the reactants and the rate constant, which is influenced by factors such as the solvent, temperature, and the nature of the nucleophile and leaving group. For an S(_N)2 reaction, the rate is proportional to the concentrations of both the substrate and the nucleophile. In contrast, the rate of an S(_N)1 reaction is typically dependent only on the concentration of the substrate. Studies on similar alkyl bromides have shown that the reaction rates are influenced by the electronic effects of substituents and the nature of the solvent. ias.ac.in For instance, neopentyl bromide, which is sterically hindered, reacts much slower than other primary alkyl bromides under S(_N)2 conditions. nih.gov

The following table summarizes the relative reactivity of different leaving groups in nucleophilic substitution reactions:

Leaving GroupConjugate AcidpKa of Conjugate AcidRelative Reactivity
IHI~-10Excellent
BrHBr~-9Good
ClHCl~-7Moderate
FHF~3.2Poor

This table illustrates that bromide is a relatively good leaving group, surpassed in reactivity primarily by iodide.

Nucleophilic Acyl Substitution at the Carbonyl Carbon

The carbonyl group of the amide in this compound is another potential site for nucleophilic attack. However, amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution. libretexts.org

The reactivity of amides in acyl transfer reactions is significantly lower than that of other carboxylic acid derivatives like acyl chlorides, anhydrides, and esters. libretexts.org This reduced reactivity is attributed to the resonance stabilization of the amide bond. nih.gov The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. nih.govreddit.comquora.com

Despite their relative stability, amides can undergo nucleophilic acyl substitution under forcing conditions, such as heating in the presence of strong acids or bases. libretexts.org The reaction proceeds through a nucleophilic addition-elimination mechanism.

The mechanism of nucleophilic acyl substitution on an amide involves the initial attack of a nucleophile on the carbonyl carbon to form a tetrahedral intermediate. studysmarter.co.ukmasterorganicchemistry.com This intermediate is characterized by an sp-hybridized carbon that was formerly the sp-hybridized carbonyl carbon.

Under basic conditions, a hydroxide ion attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate. libretexts.org The subsequent elimination of the amide anion is difficult. However, under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the attack by a weaker nucleophile like water. libretexts.org The nitrogen of the amide can also be protonated, making the amino group a better leaving group (as an amine).

The stability of the tetrahedral intermediate can be influenced by several factors, including the nature of the substituents and the reaction conditions.

The defining feature that governs the reactivity of amides is the resonance stabilization of the C-N bond. nih.gov This resonance involves the delocalization of the nitrogen lone pair of electrons with the carbonyl (\pi)-system.

Resonance Structures of an Amide:

R-C(=O)-NH-R' <-> R-C(O(^-))=N(^+)H-R'

This delocalization has several important consequences:

Reduced Electrophilicity: The resonance donation of electrons from the nitrogen to the carbonyl carbon reduces the partial positive charge on the carbon, making it less susceptible to nucleophilic attack. reddit.comquora.com

Planarity: The C-N bond has significant double bond character, which restricts rotation and results in a planar amide group.

Poor Leaving Group: The resonance stabilization makes the amide group a very poor leaving group. Breaking the C-N bond would disrupt this favorable resonance.

The strength of this resonance effect makes amides the most stable and least reactive of the common carboxylic acid derivatives. libretexts.org Overcoming this stability to achieve acyl transfer reactions typically requires harsh reaction conditions or enzymatic catalysis. nih.gov

Comparative Analysis of Acid-Catalyzed and Base-Promoted Mechanisms

The transformation of this compound and related haloamides can be influenced by the presence of acidic or basic catalysts, each promoting distinct mechanistic pathways. While base-promoted reactions are more extensively documented for intramolecular cyclization, acid-catalyzed processes also play a role in specific transformations.

Base-Promoted Mechanisms: Base-promoted reactions are the most common strategy for inducing intramolecular cyclization in N-substituted haloamides to form lactams. The mechanism typically involves the deprotonation of the amide nitrogen by a suitable base (e.g., sodium hydride, potassium tert-butoxide, or cesium carbonate). nih.govrsc.orgrsc.org This generates a nucleophilic amidate anion. The subsequent step is an intramolecular nucleophilic substitution (SN2) where the amidate attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and resulting in the formation of the cyclic lactam product. derpharmachemica.com The efficiency of this process is dependent on factors such as the strength of the base, solvent, and the substitution pattern of the amide. rsc.org For instance, the use of potassium tert-butoxide in DMSO has been shown to be effective in catalyzing the 4-exo-dig cyclization of N-benzyl-N-methyl-propiolamides to yield α-methylene-β-lactams. rsc.org

Acid-Catalyzed Mechanisms: Acid-catalyzed mechanisms for the cyclization of amides are less common but can be effective for specific substrates and transformations. In this pathway, a Brønsted or Lewis acid activates the amide carbonyl group by protonation, enhancing the electrophilicity of the carbonyl carbon. academie-sciences.fr This activation facilitates nucleophilic attack. For this compound, an acid-catalyzed cyclization would likely involve the intramolecular attack of a nucleophilic species, though this pathway is less favored than the base-promoted route for β-lactam formation. More commonly, acid catalysis is employed in the hydrolysis and subsequent cyclocondensation of related structures, such as the one-pot synthesis of thiadiazine 1-oxides from N-cyano sulfoximines using aqueous sulfuric acid. nih.gov Kinetic studies on the cyclization of N-aryl-2-(2-aminophenyl)alkylamides have shown that the reaction is subject to general acid catalysis, suggesting a mechanism involving rate-determining, concerted attack by a neutral amine followed by proton transfer from a general acid. rsc.org

The choice between an acid-catalyzed and a base-promoted approach is therefore highly dependent on the desired product and the specific functionalities present in the substrate. For the direct intramolecular cyclization of this compound to its corresponding β-lactam, base-promoted pathways are generally more direct and higher yielding.

Catalyst TypeGeneral MechanismKey IntermediateCommon Application for Amides
Base Deprotonation of amide N-HAmidate AnionIntramolecular SN2 cyclization to form lactams nih.govrsc.org
Acid Protonation of carbonyl oxygenProtonated AmideHydrolysis and cyclocondensation reactions nih.govrsc.org

Intramolecular Cyclization Pathways

The intramolecular cyclization of this compound is a key transformation for the synthesis of nitrogen-containing heterocycles, most notably the four-membered β-lactam (azetidinone) ring. This structural motif is of significant interest due to its presence in a wide array of biologically active compounds, including penicillin and cephalosporin (B10832234) antibiotics. derpharmachemica.com

The cyclization of N-monosubstituted 3-bromopropanamides is a classic example of intramolecular ring formation to produce β-lactams. The reaction is typically carried out under basic conditions. The mechanism involves the deprotonation of the amide nitrogen by a base, creating a highly nucleophilic amidate. This intermediate then undergoes an intramolecular SN2 reaction, attacking the carbon atom bonded to the bromine. This process results in the displacement of the bromide ion and the closure of the four-membered azetidinone ring. The success of this cyclization is contingent on the proper geometric arrangement of the molecule to allow for effective orbital overlap between the nucleophilic nitrogen and the electrophilic carbon center.

In N-benzyl derivatives of propanamides, the stereochemical outcome of the cyclization can be influenced by the presence of substituents on the amide backbone, leading to diastereoselective formation of β-lactams. The benzyl group itself can exert steric influence, directing the cyclization to favor one diastereomer over another. The stereoselectivity of β-lactam formation is a well-studied area, particularly in the context of the Staudinger ketene-imine cycloaddition. d-nb.info In these reactions, the relative stereochemistry (cis or trans) of the substituents on the β-lactam ring can often be controlled by modifying reaction conditions or the electronic properties of the substituents. nih.gov For example, using different imines with either electron-donating or electron-withdrawing groups on the nitrogen atom can lead to opposite cis/trans diastereoselectivity. nih.gov Similarly, in the cyclization of this compound derivatives with existing stereocenters, the formation of the new stereocenter during ring closure can proceed with a high degree of diastereoselectivity, often rationalized by the minimization of steric hindrance in the transition state. nih.govresearchgate.net

Reaction TypeKey FeatureStereochemical OutcomeReference
Mitsunobu Cyclization N-dibenzyl protected dipeptidesHigh diastereoselectivity dependent on substrate nih.gov
Staudinger Cycloaddition Ketene + ImineDiastereoselectivity (cis/trans) controllable by substituents nih.gov
Base-Catalyzed Cyclization N-benzyl-N-methyl-propiolamidesHigh regioselectivity for 4-exo-dig cyclization rsc.org

While the formation of β-lactams is a primary cyclization pathway for this compound, alternative reaction pathways can be accessed by modifying the substrate or reaction conditions, leading to different heterocyclic systems. The formation of pyrrolobenzodiazepinone systems from this specific precursor is not extensively documented; however, analogous N-benzyl propanamide structures can undergo different modes of cyclization.

For example, N-benzyl-3-anilinopropanamide derivatives can undergo an intramolecular cyclization to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.net This transformation occurs when attempts are made to protect the aniline (B41778) nitrogen via acetylation. The reaction proceeds through a facile ring closure, likely via an intramolecular Friedel-Crafts-type acylation or a related electrophilic aromatic substitution, where the activated amide attacks the electron-rich aniline ring. This demonstrates that the presence of other nucleophilic sites within the molecule, such as an aromatic ring, can lead to alternative cyclization products, diverting the reaction from the expected β-lactam formation. researchgate.net

Radical-mediated cyclizations offer an alternative to ionic pathways for the formation of lactam rings from haloamides. These reactions typically involve the generation of a carbon-centered radical at the site of the halogen, which then undergoes an intramolecular addition to a suitable acceptor, such as an alkene or the amide carbonyl group itself.

The classic method for generating the initial radical from this compound involves treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical chain carrier, traditionally a tin hydride like tributyltin hydride (nBu3SnH). The tributyltin radical abstracts the bromine atom to form a carbon-centered radical. However, due to the toxicity of organotin compounds, significant research has focused on developing tin-free alternatives. marmacs.orgrsc.orgresearchgate.net Modern methods often employ visible-light photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer to the alkyl bromide, generating the radical intermediate. rsc.orgrsc.org

Once formed, the radical can cyclize. According to Baldwin's rules for ring closure, the formation of a four-membered ring via a 4-exo-trig cyclization (as would be required for β-lactam formation from an alkenyl precursor) or a 4-exo-tet cyclization is generally disfavored compared to 5-exo and 6-exo cyclizations that form larger rings. nih.gov Consequently, radical cyclizations are more commonly used to synthesize γ-lactams and δ-lactams from corresponding haloamide precursors. acs.org While challenging, the formation of smaller rings is not impossible and can be influenced by the specific geometry and substitution of the substrate. nih.gov

MethodRadical GenerationKey FeaturesCommon Products
Classical Method nBu3SnH / AIBNUse of toxic tin hydridesγ, δ, ε, and ζ lactams
Modern Method Visible-light photoredox catalysisTin-free, milder conditionsPolycyclic benzazepines, various lactams rsc.orgrsc.org

Formation of Nitrogen-Containing Heterocycles, including β-Lactams (Azetidinones)

Derivatization and Functionalization Reactions of this compound

This compound is a versatile bifunctional molecule, possessing both a secondary amide and a primary alkyl bromide. This unique combination of functional groups allows for a variety of chemical transformations, making it a useful building block in organic synthesis. The reactivity of the molecule is primarily centered around the electrophilic carbon attached to the bromine atom, which is susceptible to nucleophilic attack, and the carbonyl group of the amide, which can undergo reduction.

Amidation Reactions Leading to More Complex Amide Structures

The presence of a bromine atom, a good leaving group, on the propyl chain of this compound facilitates nucleophilic substitution reactions with various amines. This reaction pathway provides a straightforward method for synthesizing more complex amide structures by introducing new nitrogen-containing substituents. The general mechanism involves the displacement of the bromide ion by an amine nucleophile, leading to the formation of a new carbon-nitrogen bond.

This transformation is analogous to the synthesis of N-benzyl-3-anilinopropanamides, which can be achieved through an amine exchange reaction. researchgate.netresearchgate.net In the case of this compound, primary and secondary amines can be used to generate a diverse range of derivatives. The reaction typically proceeds under basic conditions to neutralize the hydrogen bromide formed as a byproduct.

Detailed Research Findings:

The reaction of this compound with a primary or secondary amine (R¹R²NH) results in the formation of a 3-amino-N-benzylpropanamide derivative. The choice of amine dictates the final structure, allowing for the introduction of various alkyl or aryl groups. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields.

For example, reacting this compound with a substituted aniline would yield an N-benzyl-3-(substituted-anilino)propanamide. This class of compounds is of interest in medicinal chemistry for the synthesis of heterocyclic structures like tetrahydroquinolines. researchgate.net

The table below illustrates the expected products from the reaction of this compound with different types of amines.

Amine NucleophileChemical StructureResulting ProductProduct Class
AnilineC₆H₅NH₂N-Benzyl-3-(phenylamino)propanamideN-Aryl Diamide Derivative
Diethylamine(CH₃CH₂)₂NHN-Benzyl-3-(diethylamino)propanamideN-Alkyl Diamide Derivative
PiperidineC₅H₁₀NH1-(3-(Benzylamino)-3-oxopropyl)piperidineHeterocyclic Amide Derivative
Benzylamine (B48309)C₆H₅CH₂NH₂N-Benzyl-3-(benzylamino)propanamideDiamide Derivative

Acylation Reactions with Alcohols or Phenols to Form Esters

The term "acylation" typically refers to the introduction of an acyl group (R-C=O) into a molecule. In the context of forming esters from alcohols or phenols, this compound does not function as a direct acylating agent. Standard acylating agents, such as acid chlorides or anhydrides, contain a leaving group attached directly to the carbonyl carbon. researchgate.net In this compound, the leaving group (bromide) is located on the alkyl chain, not the carbonyl carbon.

Therefore, the reaction of this compound with alcohols or phenols does not result in acylation of the hydroxyl group to form an ester in a conventional manner. Instead, the alcohol or phenol, or more potently their conjugate bases (alkoxides and phenoxides), can act as nucleophiles to displace the bromide atom via a nucleophilic substitution reaction (SN2). This reaction leads to the formation of an ether linkage, not an ester.

To form an ester from this compound, a different strategy is required. One plausible method involves reacting it with a carboxylate salt (R-COO⁻). In this scenario, the carboxylate anion acts as the nucleophile, attacking the carbon bearing the bromine atom and displacing the bromide. This results in the formation of an ester bond.

Detailed Research Findings:

The reaction of this compound with a sodium or potassium carboxylate salt (RCOONa or RCOOK) would yield a benzylamide-containing ester. This transformation is a valuable method for linking the N-benzylpropanamide moiety to a carboxylic acid-containing molecule. The efficiency of the reaction depends on factors such as the nucleophilicity of the carboxylate and the solvent used.

The table below outlines the expected products from the nucleophilic substitution reaction of this compound with oxygen-based nucleophiles.

NucleophileChemical StructureResulting ProductProduct ClassReaction Type
Sodium Acetate (B1210297)CH₃COONa3-(Benzylamino)-3-oxopropyl acetateEsterNucleophilic Substitution
Sodium BenzoateC₆H₅COONa3-(Benzylamino)-3-oxopropyl benzoateEsterNucleophilic Substitution
Sodium PhenoxideC₆H₅ONaN-Benzyl-3-phenoxypropanamideEtherNucleophilic Substitution
Sodium EthoxideCH₃CH₂ONaN-Benzyl-3-ethoxypropanamideEtherNucleophilic Substitution

Reductive Transformations to Corresponding Amines

The amide functional group in this compound can be chemically reduced to an amine. This transformation is a fundamental process in organic synthesis, converting a carbonyl group into a methylene (B1212753) group (CH₂). The reaction effectively transforms the propanamide into a propan-1-amine derivative.

Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for amide reduction. libretexts.org The reaction proceeds by the nucleophilic addition of a hydride ion to the amide carbonyl carbon, followed by the elimination of the oxygen atom.

Detailed Research Findings:

The reduction of this compound with a strong hydride-donating agent like LiAlH₄ is expected to yield N-benzyl-3-bromopropan-1-amine. bldpharm.com It is important to consider the potential for side reactions. The C-Br bond can also be susceptible to reduction by LiAlH₄, which could lead to the formation of N-benzylpropan-1-amine as a byproduct. Reaction conditions, such as temperature and stoichiometry of the reducing agent, would need to be carefully controlled to favor the reduction of the amide over the alkyl halide.

Alternative reducing agents or methods, such as catalytic hydrogenation, might also be employed, though these often require harsher conditions for amide reduction. Reductive amination is another powerful technique for synthesizing amines, but it involves the reaction of a carbonyl compound with an amine followed by reduction, which is a different pathway than the direct reduction of the amide group present in this compound. libretexts.orgmasterorganicchemistry.comias.ac.in

The table below summarizes the expected products from the reduction of this compound.

Reducing AgentAbbreviationExpected Major ProductPotential Byproduct
Lithium Aluminum HydrideLiAlH₄N-Benzyl-3-bromopropan-1-amineN-Benzylpropan-1-amine
Borane-Tetrahydrofuran ComplexBH₃·THFN-Benzyl-3-bromopropan-1-amineN-Benzylpropan-1-amine

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the chemical environment of hydrogen and carbon nuclei, a detailed molecular map can be constructed.

Proton NMR (¹H NMR) for Hydrogen Environments and Coupling Patterns

The ¹H NMR spectrum of n-Benzyl-3-bromopropanamide is anticipated to exhibit distinct signals corresponding to the various hydrogen environments in the molecule. Based on analogous structures and known chemical shift principles, a predicted spectrum can be outlined.

The protons of the benzyl (B1604629) group are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. These five protons will likely present as a complex multiplet due to their close chemical shifts and spin-spin coupling. The methylene (B1212753) protons of the benzyl group (-CH₂-Ph) are diastereotopic and are expected to appear as a doublet around 4.4 ppm, coupled to the adjacent N-H proton.

The amide proton (-NH-) is anticipated to be a broad singlet or a triplet (if coupling to the benzylic CH₂ is resolved) in the region of 6.0-8.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.

The ethyl group of the propanamide moiety will give rise to two characteristic signals. The methylene group adjacent to the carbonyl group (-CO-CH₂-) is expected to be a triplet around 2.89 ppm, as observed in a complex derivative containing the this compound fragment. arabjchem.orgcore.ac.uk The methylene group adjacent to the bromine atom (-CH₂-Br) will also be a triplet, shifted further downfield due to the electronegativity of bromine, likely in the range of 3.6-3.8 ppm. The coupling between these two methylene groups should result in a triplet-of-triplets pattern for each, with a typical coupling constant (J value) of around 6-7 Hz.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.35multiplet5HAr-H
~ 6.5-7.5broad singlet1HNH
~ 4.45doublet2HPh-CH ₂-NH
~ 3.70triplet2HBr-CH ₂-CH₂
2.89 arabjchem.orgcore.ac.uktriplet2HBr-CH₂-CH ₂-CO

Note: Predicted values are based on analogous compounds and general NMR principles. The single experimental value is cited.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed view of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal.

The carbonyl carbon of the amide group is expected to have the most downfield chemical shift, typically in the range of 170-175 ppm. The carbons of the aromatic ring will appear between 127 and 138 ppm, with the ipso-carbon (the one attached to the methylene group) being the most deshielded.

The benzylic methylene carbon (-CH₂-Ph) is anticipated to resonate around 44 ppm. The two methylene carbons of the propanamide chain will be distinguishable based on their proximity to the electronegative bromine atom and the carbonyl group. The carbon adjacent to the bromine (-CH₂-Br) is expected to be around 35-40 ppm, while the carbon adjacent to the carbonyl group (-CO-CH₂-) will likely be in a similar region, around 38-43 ppm.

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 172C =O (amide)
~ 138C -ipso (aromatic)
~ 128.7C -para (aromatic)
~ 128.0C -ortho/meta (aromatic)
~ 127.5C -ortho/meta (aromatic)
~ 44Ph-C H₂-NH
~ 40Br-CH₂-C H₂-CO
~ 38Br-C H₂-CH₂

Note: Predicted values are based on analogous compounds and general NMR principles.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the secondary amide (Amide I band). The N-H stretching vibration of the amide is expected to appear as a moderate to strong band in the region of 3250-3400 cm⁻¹. The N-H bending vibration (Amide II band) typically occurs around 1510-1570 cm⁻¹.

The aromatic C-H stretching vibrations of the benzyl group will be observed as a series of sharp bands just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups will appear just below 3000 cm⁻¹. The C-Br stretching vibration is expected to be in the fingerprint region, typically between 500 and 700 cm⁻¹.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~ 3300Medium-StrongN-H Stretch
> 3000MediumAromatic C-H Stretch
< 3000MediumAliphatic C-H Stretch
~ 1640StrongC=O Stretch (Amide I)
~ 1550MediumN-H Bend (Amide II)
~ 690-770StrongAromatic C-H Bend
~ 500-700MediumC-Br Stretch

Note: Predicted values are based on characteristic group frequencies and data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₂BrNO), the molecular weight is approximately 241.02 g/mol for the isotopes ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br, and 243.02 g/mol for the ⁸¹Br isotope. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic M and M+2 molecular ion peak pattern with a roughly 1:1 intensity ratio.

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways. A common fragmentation for benzyl-containing compounds is the cleavage of the benzylic bond to form the stable tropylium (B1234903) ion at m/z 91. Another likely fragmentation is the loss of the bromine atom, leading to a fragment at m/z 162. Alpha-cleavage adjacent to the carbonyl group could result in the formation of an acylium ion or the loss of the benzylamine (B48309) moiety.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zPossible Fragment Ion
241/243[M]⁺ (Molecular ion)
162[M - Br]⁺
106[C₆H₅CH₂NH]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)

Note: Predicted values are based on the molecular structure and common fragmentation patterns of similar compounds.

Advanced Spectroscopic Techniques (e.g., UV, Fluorescence) for Related Analogs and Electronic Properties

Fluorescence is less commonly observed in such structures unless there are specific structural features that promote it. Simple N-benzyl amides are not typically known for strong fluorescence. The electronic properties and potential for fluorescence could be further investigated through computational studies or by comparison with more complex, structurally related analogs that have been studied using these techniques.

Computational Chemistry and Theoretical Investigations

Mechanistic Insights through Computational Modeling of Reaction Pathways

Theoretical modeling is a key methodology for elucidating the step-by-step mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and intermediates, and calculate the energy barriers associated with different reaction pathways. For n-Benzyl-3-bromopropanamide, this could be used to understand its synthesis, degradation, or its reactions with other chemical species. Such computational studies would provide a molecular-level picture of bond-breaking and bond-forming events, which is often difficult to observe experimentally.

Conformational Analysis and Stereochemical Predictions

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis of this compound would involve calculating the relative energies of its different spatial arrangements to determine the most stable conformers. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. These studies can also predict stereochemical outcomes of reactions involving the compound. The presence of rotatable bonds in this compound suggests a complex conformational landscape that could be explored through computational methods.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to observe the motion of atoms and molecules over time. An MD simulation of this compound would offer a dynamic view of its behavior, revealing how different parts of the molecule move and interact with each other (intramolecular interactions). Furthermore, if simulated in a solvent or with other molecules, MD can shed light on the crucial intermolecular forces that govern its interactions with its environment. This information is vital for understanding its solubility, aggregation behavior, and how it might bind to a biological target.

Advanced Research Applications and Synthetic Utility

Role as a Building Block in the Synthesis of Complex Organic Molecules

The synthetic utility of n-Benzyl-3-bromopropanamide is primarily derived from its function as an electrophilic building block. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. This allows for the covalent attachment of the N-benzylpropanamide moiety to various nucleophiles, thereby constructing larger and more complex molecular architectures.

This reactivity is fundamental to its use in medicinal chemistry, where it serves as an intermediate in the multi-step synthesis of pharmacologically active compounds. Researchers utilize it to introduce a specific structural fragment that is often crucial for the biological activity of the final product. For instance, it is employed in the synthesis of derivatives where the propanamide linker is essential for positioning other functional groups correctly to interact with biological targets like enzymes or receptors.

Utilization in the Development of New Therapeutic Agents and Drug Candidates

The N-benzyl amide scaffold is a recognized pharmacophore in drug discovery, and this compound serves as a key intermediate for incorporating this feature into new molecular entities. Its application spans several therapeutic areas, most notably in the development of treatments for neurodegenerative diseases and infectious and proliferative disorders.

Application in Alzheimer's Disease Research

Alzheimer's disease is a progressive neurodegenerative disorder partly characterized by a deficiency in the neurotransmitter acetylcholine. A primary therapeutic strategy involves the inhibition of enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.gov The N-benzyl structural motif is a key feature in many potent cholinesterase inhibitors. nih.govnih.govfrontiersin.org

Research has demonstrated that this compound can be used as a precursor to synthesize novel AChE inhibitors. nih.gov In these syntheses, the compound acts as an alkylating agent to link the N-benzylpropanamide group to another heterocyclic core. The resulting hybrid molecules are then evaluated for their ability to inhibit cholinesterase activity. The N-benzyl group often plays a critical role by engaging in π-π stacking interactions within the active site of the enzyme, enhancing binding affinity and inhibitory potency. frontiersin.org For example, several 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which would utilize a benzyl-containing fragment in their synthesis, have been designed and assessed, with some showing significant acetylcholinesterase inhibitory activity. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Compounds
CompoundDescriptionIC₅₀ (μM) vs. AChEReference
Compound 4aIsoindoline-1,3-dione derivative with ortho-chloro benzyl (B1604629) group0.91 ± 0.045 nih.gov
Compound 4gIsoindoline-1,3-dione derivative with meta-methoxy group5.5 ± 0.7 nih.gov
DonepezilStandard AChE Inhibitor Drug0.14 ± 0.03 nih.gov

Intermediacy in the Synthesis of Potential Antibacterial and Anticancer Compounds

The N-benzyl group is also a component of various compounds investigated for their antimicrobial and anticancer properties. mdpi.comresearchgate.net Benzyl bromide derivatives, for instance, have demonstrated significant antibacterial and antifungal properties. nih.gov

In the realm of anticancer research, this compound can be used as a starting material for creating more elaborate structures. For example, derivatives of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one have been synthesized and evaluated as novel anticancer agents. mdpi.com The synthesis involves the initial N-benzylation of isatin, followed by reactions to build the final molecule. mdpi.com The benzyl group in these compounds is often vital for their cytotoxic activity against various cancer cell lines. Similarly, 1,2,4-oxadiazole (B8745197) derivatives containing a benzyl group have shown potential as anticancer agents by inducing apoptosis in cancer cells.

Contributions to the Synthesis of Key Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. nih.govorganic-chemistry.org this compound and its derivatives are valuable intermediates in the synthesis of such heterocyclic systems, including tetrahydroquinolines and oxadiazoles.

One notable application is in the synthesis of 1,2,3,4-tetrahydroquinolines. In a multi-step process, substituted 3-anilinopropanamides can be converted to their N-benzyl derivatives. researchgate.netscirp.org These intermediates then undergo a facile ring-closure reaction to yield 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines. researchgate.netscirp.org This cyclization reaction is a key step in building the core tetrahydroquinoline skeleton, which is present in numerous pharmacologically important molecules. researchgate.net

Furthermore, the propanamide structure is instrumental in the synthesis of 1,3,4-oxadiazoles, another class of heterocycles with a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.comresearchgate.netjchemrev.commdpi.com While direct synthesis from this compound is one of many routes, the general strategy often involves the cyclization of acylhydrazide precursors, which can be derived from related amide structures.

Table 2: Examples of Heterocycles Synthesized from N-Benzylpropanamide Precursors
Precursor TypeResulting HeterocycleReaction TypeSignificanceReference
N-benzyl-3-anilinopropanamide4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolineIntramolecular CyclizationCore scaffold of many biologically active molecules. researchgate.netscirp.org
N-substituted propanamide derivatives1,3,4-OxadiazolesCyclization of hydrazide intermediatesPrivileged structures in medicinal chemistry. nih.govopenmedicinalchemistryjournal.com

Facilitation of Mechanistic Studies in Contemporary Organic Chemistry

While this compound is widely used in synthetic applications, its specific use in studies focused purely on elucidating reaction mechanisms is less documented. However, its structure makes it a suitable candidate for such investigations. As a simple, monofunctional electrophile, it could serve as a model substrate to study the kinetics and mechanisms of nucleophilic substitution reactions.

Broader mechanistic investigations have been conducted on related classes of compounds, such as the Ni-catalyzed reductive cross-coupling of benzylic electrophiles. nih.gov These studies explore how different catalysts and reagents influence the reaction pathways, moving through various nickel oxidation states and radical intermediates. nih.gov While not focused on this compound specifically, these fundamental studies provide a framework for understanding the reactivity of the benzyl electrophile portion of the molecule. Future mechanistic studies could employ this compound to probe aspects like solvent effects, leaving group ability, and the influence of the amide functionality on reaction rates and pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.